Human TRPA1 Antagonist Potency: 2-Chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide (893756-56-4) vs. Benchmark Antagonists HC-030031 and TCS 5861528
2-Chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide (893756-56-4) exhibits potent antagonism of human TRPA1 with an IC₅₀ of 71 nM in a calcium influx assay using AITC as the agonist [1]. In contrast, the widely used TRPA1 antagonists HC-030031 and TCS 5861528 exhibit IC₅₀ values of 6.2 μM and 14.3 μM, respectively, in comparable AITC-evoked calcium influx assays . This represents a potency advantage of approximately 87-fold over HC-030031 and 201-fold over TCS 5861528.
| Evidence Dimension | TRPA1 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 71 nM (human TRPA1, AITC-induced calcium influx) |
| Comparator Or Baseline | HC-030031: 6.2 μM (6,200 nM); TCS 5861528: 14.3 μM (14,300 nM) |
| Quantified Difference | 87-fold more potent than HC-030031; 201-fold more potent than TCS 5861528 |
| Conditions | Tetracycline-inducible T-REx expression system in CHO cells, AITC as agonist |
Why This Matters
The >80-fold higher potency enables the use of lower compound concentrations in vitro, reducing the risk of off-target effects and solvent toxicity, and improving assay window and reproducibility.
- [1] BindingDB: BDBM50157709, CHEMBL3786508. IC₅₀ = 71 nM for human TRPA1. View Source
